4-Ethylphenyl (4-methylphenoxy)acetate

Description

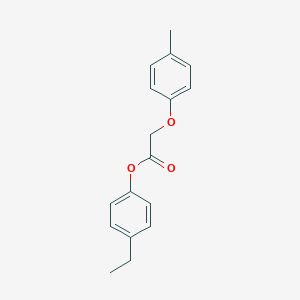

4-Ethylphenyl (4-methylphenoxy)acetate (CAS 67028-40-4) is an organic ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It is also known as ethyl (4-methylphenoxy)acetate or ethyl p-tolyloxyacetate . Key physicochemical properties include:

- Log Kow (Octanol-Water Partition Coefficient): 2.65, indicating moderate lipophilicity.

- Vapor Pressure: 0.00361 mm Hg at 20°C.

- Water Solubility: 253.9 mg/L at 20°C .

The compound features a phenoxyacetate backbone with a 4-methylphenoxy group and an ethyl ester moiety. Its structural analogs vary in substituents, influencing properties such as solubility, reactivity, and biological activity.

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

(4-ethylphenyl) 2-(4-methylphenoxy)acetate |

InChI |

InChI=1S/C17H18O3/c1-3-14-6-10-16(11-7-14)20-17(18)12-19-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3 |

InChI Key |

DIFSIYMMKRLGCT-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)C |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-(4-Chlorophenoxy)acetoacetate

- Molecular Formula: C₁₂H₁₃ClO₄

- Molecular Weight: 256.68 g/mol

- CAS: 10263-19-1

- Key Features: Incorporates a chlorine atom on the phenoxy ring and an acetoacetate group (β-ketoester).

- Properties: The chlorine substituent increases electronegativity and may enhance resistance to hydrolysis compared to the non-halogenated parent compound. The β-ketoester group enables keto-enol tautomerism, making it reactive in condensation reactions .

Ethyl 2-(4-Aminophenoxy)acetate

- Molecular Formula: C₁₀H₁₃NO₃

- Molecular Weight: 195.22 g/mol

- Key Features: Contains an amino group (-NH₂) on the phenoxy ring.

- This compound serves as a precursor for pharmaceuticals, including dual GK activators for diabetes treatment .

Ethyl 3-(2,4-Difluorophenoxy)-2-(4-methoxyphenyl)acrylate

- Molecular Formula: C₁₈H₁₆F₂O₄

- Key Features: Includes fluorine atoms and a methoxy group on the aromatic rings.

- Properties: Fluorine substituents enhance metabolic stability and lipophilicity, while the methoxy group contributes to electron-donating effects. Such derivatives are explored for antimicrobial and anti-inflammatory applications .

Ethyl (4-Fluoro-2-methyl-phenoxy)acetate

- Molecular Formula: C₁₁H₁₃FO₃

- Molecular Weight: 212.22 g/mol

- CAS: 1239963-90-6

- Key Features: Combines a fluorine atom and methyl group on the phenoxy ring.

- Properties: The fluorine atom increases electronegativity and bioavailability, while the methyl group maintains moderate lipophilicity (Log Kow ~2.7 estimated) .

4-Methylphenyl Acetate

- Molecular Formula: C₉H₁₀O₂

- Molecular Weight: 150.18 g/mol

- CAS: 140-39-6

- Key Features: A simpler ester lacking the phenoxy linker.

- Properties: Used in fragrances and flavorings due to its volatile nature (higher vapor pressure than phenoxyacetates). Lower molecular weight contributes to higher water solubility (~1 g/L) .

Ethyl 2-(4-Methylbenzenesulfonyl)acetate

- Molecular Formula: C₁₁H₁₄O₄S

- Molecular Weight: 242.29 g/mol

- Key Features: Contains a sulfonyl group (-SO₂-) .

- Properties: The sulfonyl group increases acidity (pKa ~1–2) and polarity, making it suitable as an intermediate in sulfonamide drug synthesis .

Comparative Analysis Table

*Estimated based on structural analogs.

Key Findings and Implications

- Ester vs. Sulfonyl Groups: Sulfonyl-containing analogs exhibit higher polarity and acidity, favoring use in sulfonamide drugs.

- Applications: Phenoxyacetate derivatives are versatile intermediates in drug synthesis, whereas simpler esters (e.g., 4-methylphenyl acetate) dominate in flavor/fragrance industries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.